molecular formula C5H6O3 B1661861 1,5-Dioxaspiro[2.4]heptan-4-one CAS No. 98011-07-5

1,5-Dioxaspiro[2.4]heptan-4-one

Cat. No. B1661861
CAS RN: 98011-07-5
M. Wt: 114.1 g/mol
InChI Key: NEQGXDSEGXGESP-UHFFFAOYSA-N
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Description

1,5-Dioxaspiro[2.4]heptan-4-one is a chemical compound with the molecular formula C5H6O3 and a molecular weight of 114.1 g/mol . It is often used for research and development purposes .


Molecular Structure Analysis

The InChI code for 1,5-Dioxaspiro[2.4]heptan-4-one is 1S/C5H6O3/c6-4-5(3-8-5)1-2-7-4/h1-3H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The melting point of 1,5-Dioxaspiro[2.4]heptan-4-one is approximately 39-43°C . The compound is a powder at room temperature and should be stored at temperatures below -10°C for optimal stability .

Scientific Research Applications

Synthesis and Structural Units in Organic Chemistry

1,5-Dioxaspiro[2.4]heptan-4-one has been utilized in the synthesis of substituted 1,5-dioxaspiro[2.4]heptanes. These compounds are found as structural units in many biologically active natural compounds and serve as versatile intermediates in synthetic organic chemistry. The synthesis process involves catalyzed lithiation and subsequent reactions leading to methylene-substituted diols and lactones (Alonso, Meléndez, & Yus, 2002).

Antibacterial Agents

1,5-Dioxaspiro[2.4]heptan-4-one derivatives have been synthesized and evaluated for their antibacterial properties. For instance, certain quinolone antibacterial agents containing this moiety demonstrated potent activity against various Gram-positive and Gram-negative bacteria (Kimura et al., 1994), (Odagiri et al., 2013).

Ring-Opening Reactions and Oxetane Formation

Research has also been conducted on the ring-opening reactions of 1,5-dioxaspiro[2.4]heptan-4-one derivatives, leading to the formation of alpha-substituted-beta'-hydroxy ketones and 2,2-disubstituted oxetanes. These outcomes are influenced by the type of nucleophiles used in the reactions (Taboada et al., 2003).

Spirocyclic Compounds in Drug Discovery

The synthesis of novel angular spirocyclic azetidines and other spirocyclic compounds using 1,5-dioxaspiro[2.4]heptan-4-one as a building block has been reported. These compounds are significant in the field of drug discovery for their potential applications in creating libraries of compounds for various therapeutic purposes (Guerot et al., 2011).

Safety And Hazards

The compound is classified as a warning under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

properties

IUPAC Name

1,6-dioxaspiro[2.4]heptan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3/c6-4-5(3-8-5)1-2-7-4/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQGXDSEGXGESP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C12CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50472591
Record name 1,5-dioxaspiro[2.4]heptan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dioxaspiro[2.4]heptan-4-one

CAS RN

98011-07-5
Record name 1,5-dioxaspiro[2.4]heptan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-dioxaspiro[2.4]heptan-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
E Bertounesque, F Millal, P Meresse… - Tetrahedron: Asymmetry, 1998 - Elsevier
The synthesis of non racemic chiral γ-lactone 7 from α-D-isosaccharino-1,4-lactone (+)-8, as a precursor of the A-ring of the targeted 3′-morpholinyl-9-pentyl anthracycline 6, is …
Number of citations: 8 www.sciencedirect.com
VVVIVIC VIIa-VIIC… - Russian Journal of …, 1995 - Consultants Bureau
Number of citations: 0

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